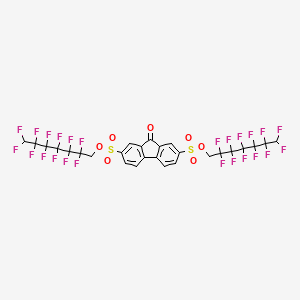
di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9-oxo-9H-2,7-fluorenedisulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9-oxo-9H-2,7-fluorenedisulphonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is used in various scientific and industrial applications due to its distinctive structural and functional attributes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9-oxo-9H-2,7-fluorenedisulphonate typically involves multiple steps, starting with the preparation of the fluorinated heptyl chain. This is followed by the introduction of the fluorenedisulphonate moiety. The reaction conditions often require the use of specialized reagents and catalysts to ensure high yield and purity. Commonly, the reactions are carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves rigorous purification steps, including distillation and recrystallization, to achieve the desired product specifications.
化学反应分析
Types of Reactions
Di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9-oxo-9H-2,7-fluorenedisulphonate undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Polymerization: It can be used as a monomer in polymerization reactions to create fluorinated polymers.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically conducted under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while polymerization reactions result in high-molecular-weight fluorinated polymers.
科学研究应用
Di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9-oxo-9H-2,7-fluorenedisulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Employed in the development of fluorinated biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and hydrophobicity.
Industry: Utilized in the production of high-performance materials, such as coatings and polymers, that require chemical resistance and durability.
作用机制
The mechanism of action of di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9-oxo-9H-2,7-fluorenedisulphonate involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The fluorine atoms enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules, influencing their structure and function. This makes it a valuable tool in biochemical research and drug development.
相似化合物的比较
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound used in surface functionalization and nanomaterial synthesis.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate: Known for its use in creating water-repellent coatings.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate: Utilized in the production of fluorinated polymers.
Uniqueness
Di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9-oxo-9H-2,7-fluorenedisulphonate stands out due to its dual functional groups, which provide a unique combination of chemical stability and reactivity. This makes it particularly suitable for applications requiring both durability and versatility.
属性
IUPAC Name |
bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9-oxofluorene-2,7-disulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H12F24O7S2/c28-16(29)20(36,37)24(44,45)26(48,49)22(40,41)18(32,33)7-57-59(53,54)9-1-3-11-12-4-2-10(6-14(12)15(52)13(11)5-9)60(55,56)58-8-19(34,35)23(42,43)27(50,51)25(46,47)21(38,39)17(30)31/h1-6,16-17H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLLLWPZFVAGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C3=C2C=CC(=C3)S(=O)(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H12F24O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
968.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
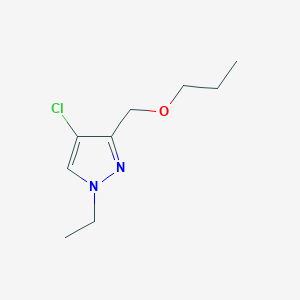
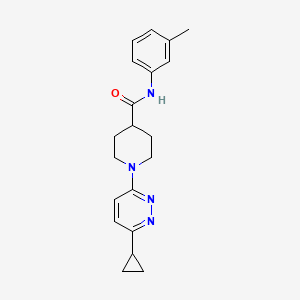
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2451969.png)


![N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide](/img/structure/B2451972.png)
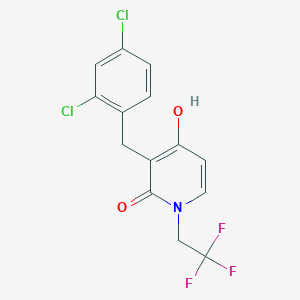

![N-(5-BENZYL-1,3-THIAZOL-2-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE](/img/structure/B2451977.png)
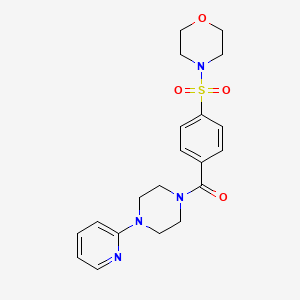
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2451979.png)
![2-[(2-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2451980.png)
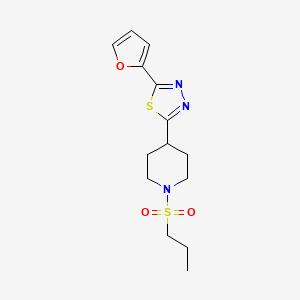
![1-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-4-PHENYLPIPERAZINE](/img/structure/B2451982.png)
